molecular formula C30H29N3O4 B1672451 (S)-2-(2-benzoylphenylamino)-3-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)propanoic acid CAS No. 196808-24-9

(S)-2-(2-benzoylphenylamino)-3-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)propanoic acid

Cat. No. B1672451
M. Wt: 495.6 g/mol
InChI Key: QTQMRBZOBKYXCG-MHZLTWQESA-N
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Description

Peroxisome proliferator-activated receptor (PPAR) γ is a nuclear receptor that, when activated, regulates fatty acid storage and glucose metabolism. The best known class of PPARγ ligands are the thiazolidinediones, including troglitazone and rosiglitazone. GW 1929 is a non-thiazolidinedione activator of PPARγ that binds with a Ki value of 1.4 nM, with greater than 1,000-fold selectivity over other PPAR subtypes. It has anti-hyperglycemic and anti-hyperlipidemic activity when given orally in mouse and rat models of type 2 diabetes. Both in vitro and in vivo effects of GW 1929 on PPARγ greatly exceed those produced by troglitazone. In addition, GW 1929 has neuroprotective effects in global cerebral ischemic-reperfusion injury that are related to reduced inflammation and apoptotic DNA fragmentation.
Potent and subtype-selective (>1000-fold) PPARgamma agonist. Angiogenesis and apoptosis inhibitor. Anti-inflammatory. Anti-hyperglycemic and anti-hyperlipidemic agent. GW1929 is an antidiabetic;  the glucose-lowering effect in rats is 100-fold more potent than that of troglitazone.
GW-1929 is a potent and selective PPAR-γ agonist that binds with a Ki value of 1.4 nM, with greater than 1,000-fold selectivity over other PPAR subtypes. GW1929 inhibits α7 nAChR expression through PPARγ-independent activation of p38 MAPK and inactivation of PI3-K/mTOR: The role of Egr-1. GW1929 ameliorates neurological damage in global cerebral ischemic-reperfusion injury through reduction in inflammation and DNA fragmentation.

Scientific Research Applications

  • PPARgamma Agonists for Antidiabetic Activity : This compound has been studied as part of a series of N-(2-benzoylphenyl)-L-tyrosine derivatives, which are potent and selective peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These agonists have shown antidiabetic activity in rodent models of type 2 diabetes. The structure-activity relationship (SAR) of the N-2-benzoylphenyl moiety of these compounds has been extensively investigated (Cobb et al., 1998).

  • Optimization for Increased Solubility : Further research into these PPARgamma agonists focused on optimizing the phenyl alkyl ether moiety to improve aqueous solubility while maintaining potency and selectivity. This involved evaluating oxazole and phenyl ring replacements and using solid-phase chemistry for analogue synthesis (Collins et al., 1998).

  • Synthesis and Characterization for Development : A study on the synthesis of this compound from N-Cbz-L-tyrosine methyl ester has been reported. This synthesis was key in the development of potent PPARγ agonists and utilized a copper(I) catalyzed N-arylation as a crucial step (Reynolds & Hermitage, 2001).

  • Investigation of Amino Acids and Pyridylalanines : The asymmetric synthesis of pyridylalanines, which are unusual amino acids, has been explored. These studies are relevant for understanding the synthesis and application of complex molecules like the one (Döbler et al., 1996).

  • Discovery of Antihyperglycemic and Antihyperlipidemic Agents : In the search for novel antidiabetic agents, this compound has been identified as part of a series of potent and selective PPARgamma agonists. These agents show promising antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes (Henke et al., 1998).

properties

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQMRBZOBKYXCG-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043803
Record name GW1929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-benzoylphenylamino)-3-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)propanoic acid

CAS RN

196808-24-9
Record name GW 1929
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196808-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 1929
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW1929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-1929
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8S066WKF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(2-benzoylphenylamino)-3-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)propanoic acid
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(S)-2-(2-benzoylphenylamino)-3-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)propanoic acid
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(S)-2-(2-benzoylphenylamino)-3-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)propanoic acid

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